An In-Depth Technical Guide to Ethyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Ethyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential therapeutic applications of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and supported by authoritative references.
Structural Elucidation and Physicochemical Properties
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (EHPC) is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The structural and key physicochemical properties of EHPC are summarized below.
Molecular Structure and Tautomerism
EHPC, with the molecular formula C₁₂H₁₂N₂O₃, possesses a core 1-phenyl-1H-pyrazole ring substituted with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The "hydroxy" (enol) form can readily interconvert to its keto tautomer, ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. This equilibrium is a crucial consideration in its synthesis, characterization, and biological activity.
Caption: Synthetic workflow for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Experimental Protocol
Materials:
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Phenylhydrazine
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Diethyl 2-(ethoxymethylidene)-3-oxobutanoate
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Ethanol (absolute)
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Magnetic stirrer with heating mantle
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Filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.
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Addition of Reactant: To the stirred solution, add diethyl 2-(ethoxymethylidene)-3-oxobutanoate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
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Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol.
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Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as an off-white to brown solid.
Self-Validating System: The purity of the synthesized compound should be verified by measuring its melting point, which should be sharp and consistent with the literature value for its tautomer (99-101 °C). Further confirmation of the structure and purity should be obtained through spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization
The structural identity of the synthesized EHPC can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of closely related pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the pyrazole ring proton, and the ethyl ester group. Due to the keto-enol tautomerism, the position and integration of the hydroxyl proton and the proton at the 4-position of the pyrazole ring may vary depending on the solvent and concentration. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, the carbons of the pyrazole ring, and the two carbons of the ethyl group. The chemical shifts of the pyrazole ring carbons will be indicative of the electronic environment within the heterocyclic system.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretching band for the hydroxyl group in the enol form.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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A strong C=O stretching band for the ester carbonyl group.
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C=C and C=N stretching vibrations characteristic of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of EHPC (232.24 g/mol ). Fragmentation patterns can provide further structural information.
Potential Applications in Drug Development
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.
Established Biological Activities of Pyrazole Derivatives
Literature extensively documents the diverse biological activities of pyrazole derivatives, including:
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Anti-inflammatory and Analgesic: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties. [1]* Antimicrobial: The pyrazole nucleus is a common feature in compounds with significant antibacterial and antifungal activities. [2][3][4]* Anticancer: A number of pyrazole derivatives have shown promising anticancer activity through various mechanisms. [5][6][7][8][9]* Antidiabetic: Some pyrazole compounds have been investigated for their potential in managing diabetes. [10]
Rationale for the Therapeutic Potential of EHPC
Given the established bioactivities of the pyrazole scaffold, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate represents a promising candidate for further investigation in drug discovery programs. The presence of the hydroxyl and ester functional groups provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. It can serve as a key intermediate in the synthesis of more complex, biologically active molecules. [11]
Caption: Potential drug development pathways for EHPC.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties, a robust synthesis protocol, and the therapeutic potential of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The information presented herein, grounded in scientific literature and established chemical principles, serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile pyrazole core, combined with the functional group handles present in EHPC, makes it a molecule of significant interest for the development of novel therapeutic agents.
References
-
PubChem Compound Summary for CID 239538, Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. Imperial College London. [Link]
-
PubChemLite. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. [Link]
- Chandrakantha, B., Isloor, A. M., Shetty, P., Isloor, S., Malladi, S., & Fun, H. K. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Arabian Journal of Chemistry, 5(4), 473-479.
- Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Current Organic Chemistry, 25(14), 1635-1653.
- El-Assaly, S. A., El-Sayed, I. E., & El-Gohary, N. S. (2011).
- Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-29.
- Gomha, S. M., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 224-233.
- Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(57), 35965-35973.
- Journal of Organic Chemistry and Pharmaceutical Research. (2015).
-
PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. [Link]
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry, 14(4), 723-736.
- Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040.
- Tsoleridis, C. A., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 55, 27-35.
- Yogi, B., Singh, R. K., Singh, P., & Singh, R. M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040.
- Tsoleridis, C. A., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 55, 27-35.
- Yogi, B., Singh, R. K., Singh, P., & Singh, R. M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 678.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2012). Bioorganic & Medicinal Chemistry, 20(12), 3785-3793.
- Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). European journal of medicinal chemistry, 55, 27-35.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2015). Molecules, 20(9), 16620-16637.
- Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16.
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2021). ACS Omega, 6(40), 26269-26282.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. meddocsonline.org [meddocsonline.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
